molecular formula C31H33ClO5 B11083218 9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11083218
M. Wt: 521.0 g/mol
InChI Key: YNUMHQPNYHFEHY-UHFFFAOYSA-N
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Description

The compound 9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic organic molecule. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol, 4-methoxyphenol, and 3,3,6,6-tetramethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-xanthene.

    Etherification: The first step involves the etherification of 4-chlorobenzyl alcohol with 4-methoxyphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the intermediate 4-chlorobenzyl ether.

    Cyclization: The intermediate is then subjected to cyclization with 3,3,6,6-tetramethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-xanthene under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as a catalyst, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Fluorescent Probes: The compound can absorb light at specific wavelengths and emit fluorescence, making it useful for imaging and diagnostic applications.

Comparison with Similar Compounds

9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can be compared with other xanthene derivatives:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of substituents in This compound

Properties

Molecular Formula

C31H33ClO5

Molecular Weight

521.0 g/mol

IUPAC Name

9-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C31H33ClO5/c1-30(2)13-21(33)28-25(15-30)37-26-16-31(3,4)14-22(34)29(26)27(28)19-8-11-23(35-5)24(12-19)36-17-18-6-9-20(32)10-7-18/h6-12,27H,13-17H2,1-5H3

InChI Key

YNUMHQPNYHFEHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OCC5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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